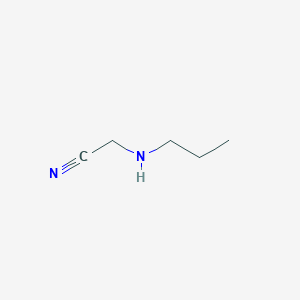
1-(2-Aminophenyl)piperidin-2-one
Descripción general
Descripción
1-(2-Aminophenyl)piperidin-2-one is a compound with the CAS Number: 167864-96-2 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 1-(2-aminophenyl)-2-piperidinone . The physical form of this compound is a powder .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H14N2O/c12-9-5-1-2-6-10 (9)13-8-4-3-7-11 (13)14/h1-2,5-6H,3-4,7-8,12H2 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 190.24 .Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include 1-(2-aminophenyl)piperidin-2-one, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in drug design and have various targets depending on their specific structures and functional groups .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes . The specific interactions and resulting changes would depend on the exact structure and functional groups of the piperidine derivative.
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways depending on their specific structures and functional groups . The downstream effects of these interactions can vary widely and would depend on the exact nature of the piperidine derivative and its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds or enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Aminophenyl)piperidin-2-one has various advantages and limitations for lab experiments. It has been shown to have high affinity for various neurotransmitter receptors, which makes it a potential candidate for the development of novel drugs for neurological and psychiatric disorders. Furthermore, it has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the development of novel anticancer agents. However, the toxicity and potential side effects of this compound need to be carefully studied before it can be used in clinical trials.
Direcciones Futuras
There are various future directions for the study of 1-(2-Aminophenyl)piperidin-2-one. Firstly, more research is needed to fully understand the mechanism of action of this compound, especially its interaction with various neurotransmitter receptors and ion channels. Secondly, more research is needed to determine the potential side effects and toxicity of this compound, especially in vivo studies. Thirdly, more research is needed to explore the potential use of this compound in the development of novel drugs for neurological and psychiatric disorders, as well as in the development of novel anticancer agents. Lastly, more research is needed to explore the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-(2-Aminophenyl)piperidin-2-one has been studied for its potential use in medicinal chemistry, especially in the treatment of various neurological and psychiatric disorders. It has been shown to have affinity for various neurotransmitter receptors, including the dopamine, serotonin, and norepinephrine receptors. This compound has also been studied for its potential use as a modulator of ion channels, especially the voltage-gated sodium channels. Furthermore, this compound has been studied for its potential use in the development of novel anticancer agents.
Safety and Hazards
The safety information for 1-(2-Aminophenyl)piperidin-2-one includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Propiedades
IUPAC Name |
1-(2-aminophenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVSRWSFNKRYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167864-96-2 | |
| Record name | 1-(2-aminophenyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine](/img/structure/B3245310.png)


![14H-Benzo[c]benzofuro[2,3-a]carbazole](/img/structure/B3245341.png)

![4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS,epsilonS,3aS,4S,6S,7aR)-](/img/structure/B3245377.png)